6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
Description
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide is a chemical compound that belongs to the class of organic compounds known as naphthalenes. This compound is characterized by the presence of a naphthalene ring system with a dipropylamino group and two hydroxyl groups. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-3-9-17(10-4-2)13-6-7-14-12(11-13)5-8-15(18)16(14)19;/h5,8,13,18-19H,3-4,6-7,9-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMKMGDVVQKHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide typically involves the following steps:
Formation of the Naphthalene Ring System: The initial step involves the construction of the naphthalene ring system through a series of cyclization reactions.
Introduction of the Dipropylamino Group: The dipropylamino group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with dipropylamine.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the naphthalene ring to a more saturated form.
Substitution: The dipropylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol exhibit significant pharmacological properties. For instance:
- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Its structural analogs have shown potential as dopamine receptor agonists or antagonists .
- Antidepressant Activity : Some studies suggest that derivatives of this compound could act as effective antidepressants by modulating neurotransmitter levels in the brain .
Synthesis and Chemical Research
The synthesis of 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has been a subject of interest for developing new synthetic methodologies. The compound can serve as a precursor for synthesizing more complex organic molecules through various reactions such as:
- Aza-Heck Reactions : This compound can be utilized in aza-Heck reactions to create new nitrogen-containing heterocycles which are valuable in drug discovery .
- Functionalization of Tetralins : The unique structure allows for functionalization at various positions on the tetralin framework, leading to a variety of derivatives with potential biological activities .
Toxicology and Safety Studies
Understanding the safety profile of chemical compounds is crucial for their application in pharmaceuticals:
- Metabolic Studies : Research indicates that 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is not a naturally occurring metabolite but can be found in individuals exposed to it or its derivatives. This highlights the need for toxicological assessments to evaluate its safety in humans .
Case Studies
Several case studies have explored the applications and effects of compounds structurally related to 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol:
Mechanism of Action
The mechanism of action of 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The dipropylamino group may interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The hydroxyl groups may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Diethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
- 6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
- 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride
Uniqueness
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide is unique due to its specific dipropylamino group, which may confer distinct pharmacological properties compared to its analogs with different alkyl groups. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
Biological Activity
6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol; hydrobromide, commonly referred to as 6-(dipropylamino)-tetralin, is a synthetic compound belonging to the class of tetralins. Although it is not a naturally occurring metabolite, it has been identified in human blood in individuals exposed to this compound or its derivatives . This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H25NO2
- Molecular Weight : 263.381 g/mol
- IUPAC Name : 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- CAS Registry Number : Not available
- SMILES Notation : CCCN(CCC)C1CCC2=C(C1)C=CC(O)=C2O
Structure
The structure of 6-(dipropylamino)-tetralin consists of a tetrahydronaphthalene core with hydroxyl groups at the 1 and 2 positions and a dipropylamino side chain at the 6 position. This configuration is crucial for its biological activity.
The biological activity of 6-(dipropylamino)-tetralin is primarily attributed to its interaction with dopamine receptors. It has been shown to act as a dopaminergic agent, influencing both D1 and D2 receptor families. The compound's structural characteristics allow it to mimic dopamine, leading to various physiological effects.
Pharmacological Effects
- Dopaminergic Activity : Research indicates that 6-(dipropylamino)-tetralin exhibits significant dopaminergic activity. It has been tested in various models to assess its potential for treating conditions like Parkinson's disease and depression .
- Neuroprotective Effects : In animal studies, this compound has demonstrated neuroprotective properties against neurotoxins such as 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease .
- Potential Anti-Cancer Properties : Some studies suggest that derivatives of tetralins may possess anti-cancer activity. While direct evidence for 6-(dipropylamino)-tetralin is limited, its structural analogs have shown promise in inhibiting cancer cell proliferation .
Case Study 1: Dopaminergic Effects in Animal Models
A study investigated the effects of 6-(dipropylamino)-tetralin on hemiparkinsonian rats induced by 6-OHDA. The results showed that administration of the compound improved motor function and reduced symptoms associated with dopaminergic neuron loss. This suggests its potential utility in treating Parkinson's disease symptoms .
Case Study 2: Neuroprotection Against Oxidative Stress
In another study focusing on oxidative stress models, 6-(dipropylamino)-tetralin was administered to rats subjected to neurotoxic agents. The findings indicated significant reductions in markers of oxidative damage and inflammation, highlighting its protective role in neuronal health .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
